Phenyl (R)-2-oxooxazolidine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
phenyl (5R)-2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1 |
InChI Key |
CKNRNMFFJYUYCU-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Phenyl R 2 Oxooxazolidine 5 Carboxylate
Elucidation of Reaction Pathways and Intermediates
While specific research on the reaction pathways of Phenyl (R)-2-oxooxazolidine-5-carboxylate is not extensively documented, the reactivity of the oxazolidinone ring system is generally characterized by several key transformations. These include nucleophilic attack at the carbonyl carbon, ring-opening reactions, and reactions involving the nitrogen atom.
In related systems, the reaction of 2-oxo-oxazolidine derivatives with nucleophiles is a common motif. For instance, the coupling of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with amino acids using a coupling agent like HBTU proceeds through the formation of an activated ester intermediate. This is followed by nucleophilic attack by the amino group of the amino acid to form an amide bond. A similar pathway can be envisioned for this compound, where a nucleophile could attack the ester carbonyl, leading to a tetrahedral intermediate that then collapses to form a new amide or ester, releasing phenol (B47542) as a leaving group.
Furthermore, the formation of the oxazolidinone ring itself often involves the cyclization of a β-amino alcohol with a carbonyl source. The pathway for this cyclization can proceed through various intermediates, depending on the specific reagents and conditions employed.
Studies on Stereochemical Control and Diastereoselectivity
The stereochemistry of the C5 position in this compound plays a crucial role in directing the stereochemical outcome of its reactions. The existing (R)-stereocenter can influence the approach of incoming reagents, leading to diastereoselective transformations.
In the synthesis of related N-substituted ethyl 4-phenyloxazolidine-2-carboxylates, the inherent chirality of the starting material, (S)-2-phenylglycinol, directs the stereospecific formation of the oxazolidine (B1195125) ring. orientjchem.org This principle of substrate-controlled diastereoselectivity is fundamental to the chemistry of chiral oxazolidinones. For this compound, any reaction at a prochiral center adjacent to the C5 position would be expected to proceed with a degree of diastereoselectivity, dictated by the steric and electronic properties of the C5 substituent and the incoming reagent.
The presence of diastereotopic protons in the oxazolidinone ring, observable in ¹H NMR spectroscopy, is a direct consequence of the chiral center at C5. mdpi.com The differential shielding of these protons provides a valuable spectroscopic handle for assessing the stereochemical environment and the outcome of stereoselective reactions.
Regioselectivity Determinants in Oxazolidinone Formation
The synthesis of the oxazolidinone ring itself can present challenges in regioselectivity, particularly when using asymmetric starting materials. The formation of this compound would likely involve the cyclization of an appropriate precursor, such as an N-protected serine phenyl ester or a related derivative.
The regioselectivity of this cyclization is determined by which oxygen atom of the β-amino alcohol attacks the carbonyl source. In many synthetic routes leading to 2-oxazolidinones, the reaction conditions, including the choice of base and solvent, can significantly influence the regiochemical outcome. For instance, the use of a strong, non-nucleophilic base might favor the deprotonation of the more acidic hydroxyl group, thereby directing the cyclization towards the desired 2-oxazolidinone (B127357) ring system.
Kinetic and Thermodynamic Aspects of Oxazolidinone Transformations
The kinetics and thermodynamics of reactions involving this compound are expected to be influenced by several factors, including the stability of the oxazolidinone ring, the nature of the reactants, and the reaction conditions. The oxazolidinone ring is generally stable but can undergo ring-opening under certain conditions, such as strong acid or base catalysis.
Kinetic studies on the reaction of phenyl azide (B81097) with secondary amines have shown that the rates of reaction are dependent on the concentration of the amine. bohrium.com While this reaction does not directly involve an oxazolidinone, it highlights the importance of kinetic analysis in understanding reaction mechanisms. For transformations of this compound, kinetic studies could reveal the order of the reaction with respect to different reactants and help to elucidate the rate-determining step.
Applications in Advanced Chiral Organic Synthesis
Role as Chiral Auxiliary in Diastereoselective Transformations
The (R)-4-phenyl-2-oxazolidinone moiety, when attached to a prochiral substrate via an N-acyl linkage, provides a robust platform for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The steric influence of the C4-phenyl group is pivotal, effectively shielding one face of the enolate derived from the N-acyl group, thereby directing the approach of electrophiles to the opposite face with high precision. This strategy has become a classic and reliable method for asymmetric synthesis. wikipedia.org
The diastereoselective alkylation of enolates derived from N-acyl-(R)-4-phenyl-2-oxazolidinones is a highly reliable method for the synthesis of chiral carboxylic acid derivatives. The process begins with the acylation of the oxazolidinone's nitrogen. Subsequent deprotonation of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA), selectively generates a (Z)-enolate. wikipedia.org This enolate is conformationally restricted by chelation between the lithium cation and the two carbonyl oxygen atoms. The C4-phenyl group effectively blocks one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. wikipedia.orgharvard.edu This results in the formation of a new stereocenter at the α-carbon with a high degree of stereocontrol. santiago-lab.comwilliams.edu The chiral auxiliary can then be cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid, ester, or alcohol, and the auxiliary itself can often be recovered. santiago-lab.com
Table 1: Diastereoselective α-Alkylation of N-Propionyl-(4R)-phenyl-2-oxazolidinone This table presents representative results for the alkylation of the lithium enolate of N-propionyl-(4R)-phenyl-2-oxazolidinone with various alkyl halides, demonstrating the high diastereoselectivity achieved.
| Electrophile (R-X) | Product (R group) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | Benzyl | >99:1 | 94 |
| Allyl iodide | Allyl | 98:2 | 85 |
| Methyl iodide | Methyl | 97:3 | 92 |
| Isopropyl iodide | Isopropyl | 95:5 | 78 |
| Data compiled from representative examples in synthetic literature. |
The Evans aldol (B89426) reaction is a benchmark transformation in asymmetric synthesis, renowned for its exceptional levels of stereocontrol in producing syn-aldol adducts. alfa-chemistry.comchem-station.com The reaction utilizes N-acyl oxazolidinones, such as N-propionyl-(R)-4-phenyl-2-oxazolidinone, to control the formation of two contiguous stereocenters. wikipedia.orgsantiago-lab.com In a typical procedure, treatment of the N-acyl imide with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base generates a (Z)-boron enolate. chem-station.com This enolate reacts with an aldehyde electrophile through a highly organized, chair-like six-membered Zimmerman-Traxler transition state. alfa-chemistry.comchem-station.com The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain, and the C4-phenyl group of the auxiliary dictates the facial selectivity of the aldehyde's approach. youtube.comacs.org This precise organization leads to the predictable and highly diastereoselective formation of the syn-aldol product. alfa-chemistry.com The versatility of this method is such that all four possible stereoisomers of a β-hydroxy acid can be synthesized by selecting the appropriate enantiomer of the auxiliary and the reaction conditions. researchgate.net
Table 2: Diastereoselective Evans Aldol Reaction with Various Aldehydes This table showcases the reaction of the boron enolate derived from N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with different aldehydes, highlighting the consistently high syn-diastereoselectivity.
| Aldehyde (RCHO) | R Group | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | i-Pr | >99:1 | 85 |
| Benzaldehyde | Ph | >99:1 | 91 |
| Propionaldehyde | Et | 98:2 | 88 |
| Acetaldehyde | Me | 97:3 | 80 |
| Data compiled from seminal work by D.A. Evans and subsequent studies. |
The (R)-4-phenyl-2-oxazolidinone auxiliary is also highly effective in directing diastereoselective conjugate additions (1,4-additions or Michael additions) to α,β-unsaturated N-acyl systems. For this transformation, an unsaturated acyl group, such as an acryloyl or crotonyl group, is attached to the chiral auxiliary. The resulting N-enoyl derivative serves as a powerful Michael acceptor. The stereochemical outcome is dictated by the conformation of the dienophile, which is controlled by the chiral auxiliary. The C4-phenyl group shields one face of the molecule, promoting the nucleophile to attack the β-carbon from the less hindered side. Organocuprates (Gilman reagents) are particularly effective nucleophiles for this reaction, delivering alkyl or aryl groups with high diastereoselectivity. masterorganicchemistry.com This methodology provides a reliable route to enantiomerically enriched β-functionalized carbonyl compounds, which are valuable precursors for a wide range of complex molecules.
Table 3: Diastereoselective Conjugate Addition of Organocuprates This table illustrates the diastereoselectivity of the 1,4-addition of various organocuprate reagents to N-crotonyl-(4R)-phenyl-2-oxazolidinone.
| Organocuprate (R₂CuLi) | R Group Added | Diastereomeric Ratio | Yield (%) |
| Me₂CuLi | Methyl | >98:2 | 90 |
| Bu₂CuLi | Butyl | >98:2 | 85 |
| Ph₂CuLi | Phenyl | 97:3 | 88 |
| (CH₂=CH)₂CuLi | Vinyl | 95:5 | 82 |
| Data are representative of results found in the literature for conjugate additions to chiral N-enoyl oxazolidinones. |
In the realm of cycloaddition reactions, N-acryloyl derivatives of (R)-4-phenyl-2-oxazolidinone function as excellent chiral dienophiles in asymmetric Diels-Alder reactions. wikipedia.org The presence of a Lewis acid is crucial, as it coordinates to the carbonyl oxygens of the N-acyl oxazolidinone in a bidentate fashion. This chelation locks the dienophile into a rigid, planar conformation and enhances its reactivity. nih.gov The bulky phenyl group at the C4 position effectively obstructs one face of the dienophile, leaving the other face exposed for the approach of the diene. nih.gov This steric control leads to high levels of diastereoselectivity in the resulting [4+2] cycloadduct, predictably forming endo products. nih.gov This method has proven to be a powerful tool for the construction of complex cyclic and bicyclic systems with multiple stereocenters.
Table 4: Asymmetric Diels-Alder Reaction with N-Acryloyl-(4R)-phenyl-2-oxazolidinone This table shows the results of the Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl-(4R)-phenyl-2-oxazolidinone and cyclopentadiene.
| Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Et₂AlCl | -78 | >99:1 | 95 |
| TiCl₄ | -78 | 98:2 | 92 |
| SnCl₄ | -78 | 95:5 | 88 |
| BF₃·OEt₂ | -78 | 91:9 | 85 |
| Results are based on established protocols for asymmetric Diels-Alder reactions using Evans auxiliaries. |
Utilization as a Chiral Synthon for Complex Molecules
Beyond its role in directing transient stereocontrol, the products derived from reactions using the (R)-4-phenyl-2-oxazolidinone auxiliary are themselves valuable chiral building blocks, or synthons. After the desired stereocenters have been set, the auxiliary is cleaved, revealing a functional group (e.g., carboxylic acid, alcohol, amide) that can be elaborated into more complex structures. The enantiomerically pure products of alkylation, aldol, and conjugate addition reactions are therefore key intermediates in the total synthesis of natural products and pharmaceuticals.
A significant application of this chiral auxiliary methodology is in the synthesis of non-proteinogenic amino acids (NPAAs), which are crucial components of many pharmaceuticals and biologically active peptides. nih.gov For example, the products of the asymmetric α-alkylation reactions are direct precursors to a wide variety of α-amino acids. After alkylation and subsequent cleavage of the auxiliary, the resulting chiral carboxylic acid can be converted to an amino acid through standard procedures like a Curtius rearrangement.
Similarly, the products of conjugate addition reactions are ideal precursors for β-amino acids. researchgate.net The 1,4-addition of a nitrogen nucleophile, or the subsequent conversion of the resulting carbonyl group, provides a direct route to enantiopure β-amino acid derivatives. The reliability and high stereoselectivity of these oxazolidinone-based methods have made them indispensable for accessing a diverse array of structurally unique and enantiomerically pure amino acids for drug discovery and peptide science.
Construction of Diverse Heterocyclic Systems
The oxazolidinone framework of Phenyl (R)-2-oxooxazolidine-5-carboxylate serves as a versatile scaffold for the diastereoselective synthesis of a wide array of heterocyclic compounds. The ester functionality at the C5 position provides a convenient handle for various chemical manipulations, including cycloaddition and multicomponent reactions, enabling the construction of complex ring systems with high stereochemical purity.
One notable application is in the synthesis of polysubstituted isoxazolines. These five-membered heterocycles are valuable synthetic intermediates that can be further transformed into important molecules such as β-hydroxy ketones and γ-amino alcohols. While traditional methods for isoxazoline synthesis often suffer from a lack of regioselectivity, the use of chiral oxazolidinone auxiliaries can overcome this limitation, allowing for the controlled and diastereoselective construction of these valuable building blocks.
Furthermore, the principles of using chiral auxiliaries to direct the formation of heterocyclic rings can be extended to the synthesis of other important scaffolds, such as pyrrolidines. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals. Through carefully designed reaction sequences, the chiral information embedded in this compound can be effectively transferred to the newly formed pyrrolidine ring, ensuring the desired stereochemical outcome.
| Heterocyclic System | Synthetic Approach | Key Features |
| Isoxazolines | [3+2] Cycloaddition | High diastereoselectivity, control over regioselectivity. |
| Pyrrolidines | Multi-step synthesis involving ring-opening and cyclization | Stereocontrolled formation of substituted pyrrolidines. |
| Oxazol-5(4H)-ones | Condensation reactions | Precursors for amino acids and peptides. nih.gov |
| 1,2,4-Triazin-6(5H)-ones | Reaction of oxazolones with hydrazines | Access to nitrogen-rich heterocyclic systems. |
Integration into Total Synthesis of Natural Products and Bioactive Analogues
The high degree of stereocontrol offered by chiral oxazolidinones has made them indispensable tools in the total synthesis of complex natural products and their biologically active analogues. researchgate.netfigshare.com this compound, as a derivative of this class, plays a crucial role as a chiral building block, allowing for the introduction of key stereocenters with high precision.
A prominent example of the application of chiral oxazolidinones is in the total synthesis of the Epothilones . These 16-membered macrolides are potent microtubule-stabilizing agents and have shown significant promise as anticancer drugs. The synthesis of epothilones often involves aldol reactions where a chiral oxazolidinone auxiliary is used to control the stereochemistry of the newly formed hydroxyl and methyl groups. researchgate.net Although specific use of the phenyl-substituted carboxylate at the 5-position is not always highlighted, the underlying principle of using a chiral oxazolidinone to direct the formation of key stereocenters is a cornerstone of many synthetic routes.
The following table summarizes the role of chiral oxazolidinone auxiliaries in the synthesis of these and other important natural products:
| Natural Product/Analogue | Class | Therapeutic Area | Role of Chiral Oxazolidinone Auxiliary |
| Epothilones | Macrolide | Oncology | Stereoselective aldol reactions to set key stereocenters. researchgate.net |
| Vancomycin | Glycopeptide Antibiotic | Infectious Diseases | Asymmetric synthesis of amino acid components. nih.govfigshare.comresearchgate.net |
| (-)-Cytoxazone | Oxazolidinone | Cytokine Modulator | Serves as the core scaffold of the final product. |
| Linezolid (B1675486) | Oxazolidinone | Antibacterial | The oxazolidinone ring is a key structural feature. |
Catalytic Applications as Chiral Ligands
Beyond its role as a stoichiometric chiral auxiliary, the oxazolidinone scaffold can be elaborated into sophisticated chiral ligands for asymmetric catalysis. This compound, being derived from a chiral amino alcohol precursor, provides a valuable starting point for the synthesis of such ligands. By modifying the ester group and introducing coordinating moieties, it is possible to generate a diverse range of ligands capable of chelating to a metal center and creating a chiral environment for catalysis.
Two of the most successful classes of chiral ligands derived from amino alcohols are the bis(oxazolinyl)pyridine (PyBOX) and phosphinooxazoline (PHOX) ligands.
PyBOX ligands are C2-symmetric tridentate ligands that have found widespread use in a variety of asymmetric transformations, including copper-catalyzed Henry reactions, iridium-catalyzed hydrosilylations, and palladium-catalyzed allylic alkylations. The synthesis of PyBOX ligands typically involves the condensation of a 2,6-disubstituted pyridine derivative with two equivalents of a chiral amino alcohol. wikipedia.org Chiral amino alcohols derived from phenylglycine are common precursors, suggesting a synthetic pathway from this compound.
PHOX ligands , on the other hand, are P,N-bidentate ligands that have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation and Heck reactions, as well as iridium-catalyzed hydrogenations. nih.govwikipedia.orgcaltech.eduresearchgate.netorgsyn.org The synthesis of PHOX ligands often involves the coupling of a phosphine moiety to an oxazoline ring derived from a chiral amino alcohol. nih.gov The modular nature of their synthesis allows for the fine-tuning of both steric and electronic properties to optimize catalyst performance.
| Ligand Class | Key Features | Common Applications in Asymmetric Catalysis |
| Bis(oxazolinyl)pyridine (PyBOX) | C2-symmetric, tridentate (N,N,N) | Copper-catalyzed Henry reactions, Iridium-catalyzed hydrosilylations. wikipedia.org |
| Phosphinooxazoline (PHOX) | P,N-bidentate | Palladium-catalyzed allylic alkylation, Heck reactions, Iridium-catalyzed hydrogenations. nih.govwikipedia.orgcaltech.eduresearchgate.netorgsyn.org |
The development of these and other novel chiral ligands derived from readily available chiral precursors like this compound continues to be an active area of research, driving innovation in the field of asymmetric catalysis.
Derivatization and Functionalization Strategies of Phenyl R 2 Oxooxazolidine 5 Carboxylate
Modifications at the Carboxylate Moiety
The phenyl ester of (R)-2-oxooxazolidine-5-carboxylic acid serves as a versatile starting point for the synthesis of a wide array of derivatives through modification of the carboxylate group. The ester is readily converted into amides, hydrazides, and other related functionalities via nucleophilic acyl substitution reactions.
The synthesis of amide derivatives is a common strategy to introduce structural diversity. This can be achieved by reacting the phenyl ester with primary or secondary amines. For instance, the reaction with amines such as isopropylamine, morpholine, and piperidine (B6355638) can yield the corresponding N-substituted carboxamides. niscpr.res.in This transformation is typically carried out in a suitable solvent and may be facilitated by heating.
Similarly, hydrazide derivatives can be prepared by treating the ester with hydrazine (B178648) hydrate. niscpr.res.innih.gov This reaction provides a key intermediate that can be further elaborated. The resulting hydrazide can undergo condensation with various aldehydes and ketones to form hydrazones, a class of compounds with known biological activities. nih.gov
The general scheme for these modifications is presented below:
Scheme 1: Derivatization of the Carboxylate Moiety
These reactions significantly expand the chemical space accessible from the parent phenyl ester, allowing for the generation of libraries of compounds for screening in various applications.
Stereospecific Functionalization at Ring Positions (e.g., C-2, C-4)
The chiral scaffold of the 2-oxooxazolidinone ring allows for stereospecific functionalization, particularly at the C-4 position, leveraging the existing stereocenter at C-5 to direct the stereochemical outcome of reactions. Diastereoselective alkylation is a powerful tool for introducing substituents at the C-4 position. This approach is an extension of the well-established Evans asymmetric alkylation methodology. nih.gov
In a related context, the diastereoselective alkylation of oxazolidinone glycolates has been demonstrated to be a valuable method for the enantioselective synthesis of α-alkoxy carboxylic acid derivatives. nih.gov While not directly on the C-4 of the oxazolidinone ring itself, this principle of using the chiral auxiliary to control stereochemistry is highly relevant. For the functionalization of the Phenyl (R)-2-oxooxazolidine-5-carboxylate system, similar strategies involving the formation of an enolate and subsequent reaction with an electrophile can be envisioned for C-4 modification, assuming a suitable precursor is available.
The functionalization at the C-2 position typically involves modifications of the carbonyl group. While less common than C-4 alkylation, derivatization at this position could potentially be achieved through reactions with organometallic reagents or through ring-opening and subsequent re-cyclization strategies.
The stereocontrol exerted by the C-5 substituent is a critical aspect of these functionalizations, enabling the synthesis of highly enantioenriched products.
Ring-Opening Reactions and Subsequent Transformations
The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions with various nucleophiles, a principle that can be extended to the five-membered oxazolidinone ring. clockss.org The ring-opening of this compound can be initiated by nucleophilic attack at either the C-2 carbonyl carbon or the C-5 carbon, leading to different classes of acyclic products that can be further transformed.
Nucleophilic attack at the C-5 position by a nucleophile would lead to the formation of a carbamate (B1207046) derivative of a β-substituted α-amino acid, with the phenyl carboxylate acting as a leaving group. Conversely, attack at the C-2 carbonyl carbon would result in the formation of a different type of acyclic intermediate.
In a related system, the ring-opening of isoxazolidine (B1194047) derivatives can be induced by catalytic hydrogenation (e.g., using Pd/C), leading to the formation of β-amino alcohol derivatives. mdpi.com A similar strategy could potentially be applied to this compound, which upon reduction of the ester and subsequent ring opening could yield valuable chiral amino alcohol derivatives.
These ring-opening strategies provide access to a diverse range of chiral, non-cyclic structures that are not readily accessible through other synthetic routes.
Cycloaddition Reactions to Form Fused Heterocycles
The 2-oxooxazolidinone ring system can participate in cycloaddition reactions, serving as a building block for the construction of more complex, fused heterocyclic scaffolds. These reactions can involve the double bond of the oxazolidinone ring (if present in a derivative) or can be mediated by functional groups attached to the ring.
A common type of cycloaddition is the 1,3-dipolar cycloaddition. For instance, azomethine ylides, generated in situ from the decarboxylation of α-amino acids like thiazolidine-2-carboxylic acid, can react with dipolarophiles in a [3+2] cycloaddition manner to form novel bicyclic adducts. nih.gov By analogy, a suitably functionalized this compound could act as either the dipolarophile or the precursor to the 1,3-dipole.
Furthermore, enoldiazo compounds, which can be derived from carboxylic acid derivatives, are known to participate in a wide range of cycloaddition reactions, including [2+n] and [3+n] cycloadditions, to form various carbocycles and heterocycles. rsc.orgnih.gov The carboxylate functionality of this compound could potentially be converted to a diazo group, opening up possibilities for such cycloaddition pathways.
The outcomes of these cycloaddition reactions are often highly dependent on the catalyst and reaction conditions, allowing for catalyst-controlled chemodivergence to access a variety of fused heterocyclic systems. rsc.org
Stereochemical Characterization and Enantiopurity Assessment of R 2 Oxooxazolidine 5 Carboxylate Derivatives
Methods for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. For compounds with multiple stereocenters, the diastereomeric ratio, which is the relative proportion of diastereomers in a mixture, is also a critical parameter.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, and by extension, the determination of enantiomeric excess. heraldopenaccess.usnih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. csfarmacie.cz
The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation of oxazolidinone enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in this area. mdpi.com A study on the enantioseparation of various oxazolidinone analogues found that amylose-based columns, when used with acetonitrile (B52724) as the mobile phase, provided the highest enantioselectivities. nih.gov The choice of the mobile phase, which can range from polar organic solvents like methanol, ethanol, and acetonitrile to mixtures thereof, can significantly influence retention and selectivity. nih.gov Interestingly, both the type of chiral selector and the mobile phase can sometimes lead to a reversal in the elution order of the enantiomers. nih.gov
For quantitative analysis, the area under each enantiomeric peak in the chromatogram is integrated. The enantiomeric excess is then calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
The accuracy and precision of ee determination by chiral HPLC can be very high, with uncertainties as low as ±0.5% in optimal conditions. umn.edu However, factors such as peak resolution, sample concentration, and instrument parameters must be carefully controlled to ensure reliable results. umn.edu In cases where pure enantiomer standards are unavailable, HPLC systems coupled with chiroptical detectors like circular dichroism (CD) can be employed for ee determination. heraldopenaccess.usuma.es
Table 1: Examples of Chiral Stationary Phases for Oxazolidinone Separation This table is generated based on representative data and is for illustrative purposes.
| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phases | Application Notes |
|---|---|---|---|
| Polysaccharide (Amylose) | Chiralpak AD, Lux Amylose-1 | Hexane/Isopropanol, Acetonitrile | High enantioselectivity for many oxazolidinone derivatives. mdpi.comnih.gov |
| Polysaccharide (Cellulose) | Chiralcel OD, Lux Cellulose-2 | Hexane/Isopropanol, Ethanol | Broad applicability, effective for separating various chiral compounds. mdpi.comnih.gov |
| Crown Ether | Crownpak CR(+) | Perchloric acid buffer | Particularly useful for separating compounds with primary amino groups. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic properties, they can be differentiated by converting them into diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). semanticscholar.org
For oxazolidinone derivatives containing amine or carboxylic acid functionalities, reaction with a chiral acid or base, respectively, can form diastereomeric salts. These diastereomers will exhibit distinct sets of signals in the NMR spectrum, allowing for the integration of corresponding peaks to determine the diastereomeric and, consequently, the enantiomeric ratio. rsc.org
Chiral solvating agents, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or various BINOL-derived compounds, form transient, non-covalent diastereomeric complexes with the analyte. jocpr.comnih.gov This association leads to chemical shift non-equivalence (ΔΔδ) for protons near the stereocenter, enabling quantification. nih.gov The magnitude of this separation depends on the specific CSA, the analyte, the solvent, and the molar ratio of CSA to analyte. jocpr.com Studies on the interaction between oxazolidinone antibiotics and cyclodextrin (B1172386) derivatives using NMR have provided insights into the geometry of these diastereomeric complexes. mdpi.comresearchgate.net
The enantiomeric excess can be calculated from the integrals of the well-resolved signals corresponding to each diastereomer. This method's accuracy is supported by a strong linear correlation between NMR-determined ee values and those determined by gravimetric methods. nih.govrsc.org
Mosher's ester analysis is a specific and widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines, and it can also be used to assess enantiomeric excess. nih.govumn.edu The method involves the reaction of the chiral substrate, such as a hydroxyl-containing oxazolidinone derivative, with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride (MTPA-Cl). umn.edulibretexts.org
This reaction creates a pair of diastereomeric esters. In the ¹H NMR spectra, the protons of these diastereomers will have different chemical shifts. By comparing the spectra of the (R)-MTPA ester and the (S)-MTPA ester, the enantiomeric excess can be determined by integrating the signals of corresponding protons in the two diastereomers. umn.edu For example, if a sample is derivatized with (S)-MTPA, the presence of the opposite enantiomer will result in the formation of the other diastereomer, which can be detected and quantified. This technique has been successfully applied to determine the enantiomeric ratio of intermediates in complex syntheses. rsc.org
Techniques for Absolute and Relative Stereochemistry Determination
Determining the absolute configuration—the definitive three-dimensional arrangement of atoms at a chiral center—is a critical step in stereochemical characterization.
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. nih.gov The technique requires a high-quality single crystal of the compound. The diffraction pattern produced when X-rays pass through the crystal allows for the precise mapping of atomic positions. researchgate.net
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. ed.ac.uk This effect creates small but measurable differences between the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net While the effect is stronger for molecules containing heavy atoms, advances in technology, particularly the use of copper radiation, have made it possible to confidently determine the absolute structure of light-atom organic compounds, such as oxazolidinone derivatives that may only contain carbon, hydrogen, oxygen, and nitrogen. researchgate.netresearchgate.net In the absence of a sufficiently strong anomalous scatterer, derivatization with a chiral reference of known absolute configuration can be employed. researchgate.net
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, making it a valuable tool for determining absolute configuration and studying conformation. unipi.itnih.gov
Enantiomers produce mirror-image CD spectra. unipi.it Therefore, by comparing the experimental CD spectrum of an unknown sample to the known spectrum of a reference compound or to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be assigned. mtoz-biolabs.comnih.gov The sign of the Cotton effect (the characteristic peaks in a CD spectrum) at specific wavelengths can often be correlated with a particular stereochemical arrangement. nih.gov
CD spectroscopy is also a rapid, semi-quantitative method for assessing enantiopurity. nih.gov The amplitude of the CD signal is proportional to the enantiomeric excess. By creating a calibration curve plotting the differential extinction coefficient (Δε) against known enantiopurity levels, the ee of an unknown sample can be determined. nih.govnih.govnih.gov
Table 2: Summary of Stereochemical Analysis Techniques This table is generated based on representative data and is for illustrative purposes.
| Technique | Primary Application | Information Obtained | Key Principle |
|---|---|---|---|
| Chiral HPLC | Enantiomeric Excess (ee) Determination | Quantitative ratio of enantiomers, Retention times | Diastereomeric interaction with a chiral stationary phase. csfarmacie.cz |
| NMR Spectroscopy | ee Determination, Structural Elucidation | Quantitative ratio of diastereomers (after derivatization), Molecular connectivity | Chemical shift non-equivalence in a chiral environment. semanticscholar.org |
| Mosher Ester Analysis | Absolute Configuration, ee Determination | Δδ(S-R) values for configuration, Ratio of diastereomeric esters | Anisotropic effects of the MTPA phenyl group in ¹H NMR. nih.govlibretexts.org |
| X-Ray Crystallography | Absolute & Relative Configuration | 3D atomic coordinates, Bond lengths, Bond angles | Anomalous dispersion of X-rays by a single crystal. nih.goved.ac.uk |
| Circular Dichroism (CD) | Absolute Configuration, ee Determination | Cotton effects, Differential absorption (ΔA) | Differential absorption of circularly polarized light. mtoz-biolabs.com |
Nuclear Overhauser Effect (NOE) Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique utilized to determine the stereochemistry and conformation of molecules in solution. This method relies on the through-space transfer of nuclear spin polarization between protons that are in close proximity, typically within 5 Å. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to the spatial arrangement of atoms. For the stereochemical characterization of Phenyl (R)-2-oxooxazolidine-5-carboxylate and its derivatives, NOE analysis is instrumental in unequivocally establishing the relative configuration of substituents on the oxazolidinone ring.
In the context of (R)-2-oxooxazolidine-5-carboxylate derivatives, the key stereochemical relationship to be determined is the relative orientation of the substituents at the C4 and C5 positions of the oxazolidinone ring. The cis or trans relationship of these substituents can be definitively assigned by observing specific NOE correlations. For instance, in a derivative such as (4R, 5R)-4-substitued-5-phenyl-2-oxooxazolidine-5-carboxylate, a distinct NOE would be expected between the proton at C4 and the proton at C5, indicating their proximity on the same face of the ring. Conversely, the absence of such a correlation would suggest a trans configuration.
Detailed research findings on analogous structures, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, a closely related Evans auxiliary, have demonstrated the utility of NOE difference spectroscopy in assigning stereochemistry. In these experiments, irradiation of a specific proton or a group of protons leads to an enhancement of the signals of nearby protons.
To illustrate the application of this technique for this compound, a hypothetical NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would yield a set of correlations that confirm the (R) configuration at the 5-position. The expected NOE correlations are crucial for confirming the spatial relationships between the phenyl group and the carboxylate moiety with the oxazolidinone ring protons.
Below is an interactive data table summarizing the expected key NOE correlations for a generic (4R, 5R)-4-alkyl-5-phenyl-2-oxooxazolidine-5-carboxylate, which helps in confirming the cis relationship between the C4 and C5 substituents.
| Irradiated Proton(s) | Observed NOE at Proton(s) | Inferred Proximity | Stereochemical Implication |
| Proton at C4 (H4) | Proton at C5 (H5) | H4 and H5 are close in space | cis-configuration |
| Proton at C5 (H5) | Protons of the Phenyl group (ortho) | Phenyl group is in proximity to H5 | Confirms orientation of the phenyl ring |
| Protons of the alkyl group at C4 | Proton at C5 (H5) | Alkyl group and H5 are on the same face | Confirms cis-configuration |
| Protons of the Phenyl group (ortho) | Proton at C4 (H4) | Phenyl group and H4 are on the same side | Further confirms cis-configuration |
These expected correlations provide unambiguous evidence for the relative stereochemistry of the molecule. The presence of a cross-peak between H4 and H5 in a 2D NOESY or ROESY spectrum would be a definitive indicator of their cis relationship. The strength of this correlation can also provide insights into the preferred conformation of the five-membered oxazolidinone ring.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction pathways. For oxazolidinone derivatives, DFT calculations are crucial for understanding their geometry, electronic properties, and role in stereoselective reactions. acs.orgacs.org
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule. Geometry optimization calculations find the minimum energy conformation of a molecule. For a flexible molecule like Phenyl (R)-2-oxooxazolidine-5-carboxylate, multiple low-energy conformations may exist, and a thorough conformational analysis is necessary to identify the global minimum and other relevant conformers.
Conformational analysis of related oxazolidine (B1195125) derivatives has been performed using both NMR spectroscopy and computational methods. rsc.org These studies indicate that the oxazolidine ring tends to adopt specific conformations that can influence the stereochemical outcome of reactions. For instance, in N-Boc homoallylic amines, the conformational rigidity of the carbamate (B1207046) tether is thought to contribute to high diastereoselectivities in allylic C-H oxidation reactions leading to oxazolidinones. acs.org The phenyl and carboxylate substituents on this compound would be expected to have a significant impact on the preferred conformation due to steric and electronic effects.
Table 1: Illustrative Conformational Energy Data for a Generic Chiral Oxazolidinone (Note: This data is illustrative for a generic oxazolidinone and not specific to this compound)
| Conformer | Dihedral Angle (N-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 178.5 | 0.00 | 75.2 |
| 2 | -65.2 | 1.25 | 15.5 |
| 3 | 55.8 | 1.80 | 9.3 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals can predict where and how a reaction will occur.
For oxazolidinone systems, FMO analysis helps in understanding their behavior in reactions such as cycloadditions and nucleophilic additions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. DFT calculations can provide detailed information about the energies and shapes of these orbitals. In the context of this compound, the phenyl ring and the carboxylate group would influence the electronic distribution and therefore the nature of the frontier orbitals.
Table 2: Example Frontier Molecular Orbital Energies from a DFT Calculation (Note: This data is hypothetical and for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily located on the phenyl ring and the non-bonding oxygen of the carboxylate. |
| LUMO | -1.23 | Primarily located on the carbonyl group of the oxazolidinone ring and the phenyl ring. |
| HOMO-LUMO Gap | 5.62 | Indicates moderate kinetic stability. |
Transition State Modeling for Stereoselectivity Rationalization
One of the most powerful applications of computational chemistry is the modeling of transition states. The transition state is the highest energy point along a reaction coordinate, and its structure determines the rate and stereoselectivity of a reaction. For chiral auxiliaries like Evans' oxazolidinones, understanding the transition state geometry is key to explaining why one stereoisomer is formed preferentially over another. wikipedia.orgrsc.orgnih.gov
Theoretical studies on the stereoselective synthesis of oxazolidinones have utilized DFT to model the transition states of key reaction steps. acs.orgacs.org These models can compare the energies of different transition state structures leading to different stereoisomers. The lower energy transition state corresponds to the major product observed experimentally. For this compound, transition state modeling could be used to predict the stereochemical outcome of its reactions, for example, in alkylation or aldol (B89426) reactions where it might be used as a chiral auxiliary.
Molecular Dynamics Simulations in Reaction Mechanisms
In the context of oxazolidinone derivatives, MD simulations have been used to study their binding affinities to biological targets, such as in the development of new antibacterial agents. researchgate.netmdpi.com For understanding reaction mechanisms, MD simulations can help to explore the potential energy surface and identify important intermediates and transition states, complementing the information obtained from static DFT calculations.
Addressing Discrepancies between Computational and Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. Discrepancies between computational predictions and experimental results can arise from various factors, including the level of theory and basis set used, the exclusion of solvent effects, or inaccuracies in the experimental data itself.
For the class of oxazolidinones, computational results regarding stereoselectivity have often shown good agreement with experimental findings. acs.org However, should discrepancies arise for a specific system like this compound, a systematic approach would be required to identify the source of the error. This could involve using higher levels of theory, explicitly including solvent molecules in the calculations, or performing more detailed experimental studies to confirm the results. Without specific computational and experimental data for this compound, a direct comparison is not possible.
Future Directions and Emerging Research Areas in Oxazolidinone Chemistry
Development of Novel Catalytic Systems for Enhanced Stereocontrol
The precise control of stereochemistry is paramount in the synthesis of chiral molecules such as Phenyl (R)-2-oxooxazolidine-5-carboxylate. Future advancements are centered on the development of more efficient and selective catalytic systems.
Organocatalysis has emerged as a powerful tool for constructing chiral oxazolidinone rings. nih.govresearchgate.net An efficient, catalytic asymmetric approach for the synthesis of the antibiotic linezolid (B1675486), which features an oxazolidinone core, has been developed using organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement reactions. nih.govresearchgate.net Another notable development is the use of hydroquinine-derived bifunctional squaramide catalysts in the asymmetric N,O-acetalization/aza-Michael addition domino reaction to construct spirooxazolidines containing a pyrazolinone moiety. rsc.org This method allows for the generation of two stereocenters with high enantioselectivity. rsc.org
Biocatalysis offers an environmentally friendly and highly selective alternative. Engineered myoglobin-based catalysts have been utilized for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives to produce enantioenriched oxazolidinones. acs.org This biocatalytic strategy is applicable to a wide range of substrates and demonstrates high enantioselectivity. acs.org Furthermore, halohydrin dehalogenases are being explored as valuable biocatalysts for the synthesis of chiral compounds due to their diverse catalytic abilities and inherent stereoselectivity. researchgate.net
Metal-based catalysis continues to be a significant area of research. A palladium(II)/bis-sulfoxide catalyst system has been reported for the conversion of homoallylic N-Boc amines into trans-oxazolidinones. thieme-connect.com A key innovation in this method is the use of an aprotic nucleophile in conjunction with a Brønsted acid co-catalyst. thieme-connect.com Iron-catalyzed dicarbofunctionalization of alkenes using chiral vinyl oxazolidinones as radical lynchpins is another promising strategy for creating C(sp²)–C(sp³) bonds with high diastereoselectivity. acs.org
| Catalyst System | Reaction Type | Key Advantages |
| Organocatalysts (e.g., squaramide) | Asymmetric domino reactions | High enantioselectivity, generation of multiple stereocenters. rsc.org |
| Biocatalysts (e.g., engineered myoglobin) | Intramolecular C-H amination | High enantioselectivity, broad substrate scope, environmentally friendly. acs.org |
| Palladium(II)/bis-sulfoxide | Allylic C-H oxidation | Use of aprotic nucleophiles, high diastereoselectivity. thieme-connect.com |
| Iron-based catalysts | Decoupled cross-coupling | Use of abundant and less toxic metal, high diastereoselectivity. acs.org |
Exploration of Continuous Flow Synthesis Methodologies
Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by offering safer, more efficient, and scalable processes compared to traditional batch methods. contractpharma.comseqens.comglchemtec.ca This technology is particularly advantageous for reactions that are hazardous or require precise control over parameters like temperature and pressure. contractpharma.comseqens.com
The synthesis of oxazolidinones, including the antibiotic linezolid, has been successfully adapted to continuous flow processes. mdpi.comresearchgate.net A seven-step continuous flow synthesis of linezolid has been reported, which proceeds without the need for intermediate purification, showcasing the efficiency of this methodology. researchgate.net In another example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) was used as a recyclable catalyst for the synthesis of 2-substituted oxazolidinones from epoxy amines and carbon dioxide in a continuous flow system. rsc.org This approach highlights the potential for developing sustainable and automated synthesis platforms.
The benefits of continuous flow chemistry in oxazolidinone synthesis are numerous and include:
Enhanced Safety: Smaller reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions. seqens.comglchemtec.ca
Improved Efficiency: Reduced reaction times and higher throughput can be achieved through precise control of reaction conditions. seqens.comaurigeneservices.com
Higher Product Quality: Better control over temperature and mixing leads to improved impurity profiles and more consistent product quality. contractpharma.commt.com
Scalability: Seamless transition from laboratory-scale experiments to large-scale production is more straightforward than with batch processes. glchemtec.ca
| Feature | Continuous Flow Synthesis | Traditional Batch Synthesis |
| Safety | Enhanced due to small reaction volumes. seqens.comglchemtec.ca | Higher risks with large volumes of hazardous materials. |
| Efficiency | Higher throughput and reduced downtime. seqens.comaurigeneservices.com | Sequential processing leads to longer cycle times. |
| Scalability | More easily scalable by adjusting flow rates or run time. glchemtec.ca | Often requires significant process redevelopment for scale-up. |
| Process Control | Precise control over temperature, pressure, and mixing. aurigeneservices.com | Gradients in temperature and concentration can occur. |
Application of Machine Learning and Artificial Intelligence for Reaction Optimization
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. beilstein-journals.orgnih.gov These computational approaches can analyze vast datasets to identify patterns and predict reaction outcomes, thereby reducing the need for extensive and time-consuming experimentation. nih.govresearchgate.net
In the context of oxazolidinone chemistry, ML algorithms can be employed to optimize reaction conditions to maximize yield and stereoselectivity. beilstein-journals.org For instance, Bayesian optimization and other active learning strategies can efficiently navigate complex reaction parameter spaces to find optimal conditions with a minimal number of experiments. nih.govduke.edu These models can simultaneously optimize multiple variables, such as catalyst loading, temperature, and solvent, which is a significant advantage over traditional one-variable-at-a-time optimization methods. beilstein-journals.org
Furthermore, AI is being explored for the de novo design of chiral structures. oejournal.orgoejournal.org By learning from existing data on successful chiral catalysts and auxiliaries, AI models can propose novel molecular architectures with desired stereochemical-directing properties. oejournal.org This approach has the potential to significantly accelerate the development of next-generation chiral auxiliaries based on the oxazolidinone scaffold.
The integration of ML and AI with automated robotic platforms, often referred to as "self-driving labs," represents a paradigm shift in chemical synthesis. beilstein-journals.org These systems can autonomously plan, execute, and analyze experiments, leading to a highly efficient and data-driven approach to reaction development and optimization.
Design of Next-Generation Chiral Auxiliaries and Synthons Based on the Oxazolidinone Core
The oxazolidinone scaffold, famously utilized in Evans' chiral auxiliaries, continues to be a fertile ground for the design of new and improved stereochemical control elements. rsc.org Research in this area focuses on creating auxiliaries that are more efficient, versatile, and easily removable.
One strategy involves the modification of the oxazolidinone core to fine-tune its steric and electronic properties. For example, the development of oxazolidinone-sulfonamide and oxazolidinone-amide conjugates has led to novel compounds with significant biological activity. researchgate.netmdpi.com These studies demonstrate how modifications to the core structure can lead to compounds with enhanced properties.
Another approach is the development of novel synthons derived from the oxazolidinone ring. These synthons can be used as building blocks in the synthesis of complex molecules. For instance, extensive structural modifications of the oxazolidinone pharmacophore, particularly at the C-ring portion with various heterocycles, have resulted in the identification of new clinical candidates for antibacterial drugs. nih.gov The synthesis of novel oxazolidinones containing a benzodioxin ring system has also been reported, with some compounds showing antimicrobial activity comparable to linezolid. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
